(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone
Description
Historical Development of Benzothiazole Research
Benzothiazole, first synthesized in the late 19th century, emerged as a foundational heterocycle in industrial and pharmaceutical applications. Early research focused on its role in vulcanization accelerators for rubber production and as a precursor for thioflavin dyes. The discovery of natural benzothiazoles, such as firefly luciferin, spurred interest in their biological potential. By the mid-20th century, synthetic derivatives like 2-mercaptobenzothiazole became pivotal in rubber manufacturing, while pharmacological investigations revealed anticancer properties in compounds such as PMX610 and 4i , which showed selective cytotoxicity against non-small cell lung and breast cancers. The structural versatility of benzothiazole—enabling substitutions at the 2- and 6-positions—facilitated its integration into hybrid molecules, a trend accelerated by advances in combinatorial chemistry and molecular modeling.
Significance of Hybrid Molecules in Medicinal Chemistry
Hybrid molecules, designed by conjugating distinct pharmacophores, address the limitations of single-target therapies, particularly in complex diseases like cancer and neurodegenerative disorders. For example, fusing benzothiazole with imidazopyrazine or naphthalimide enhanced DNA intercalation and kinase inhibition, respectively. This strategy leverages complementary mechanisms: benzothiazole’s planar structure facilitates intercalation, while auxiliary moieties like piperidine improve solubility and bioavailability. Hybridization also mitigates drug resistance by engaging multiple pathways, as seen in PMX610 , which targets both the PI3K/Akt/mTOR axis and receptor tyrosine kinases.
Rationale for Piperidine-Morpholine Integration with Benzothiazole Scaffold
The incorporation of piperidine and morpholine into benzothiazole hybrids arises from their distinct pharmacological profiles. Piperidine, a six-membered amine ring, enhances blood-brain barrier penetration and modulates G-protein-coupled receptors, making it valuable in neurodegenerative and metabolic therapies. Morpholine, a saturated oxygen- and nitrogen-containing heterocycle, improves metabolic stability and hydrogen-bonding capacity, critical for kinase inhibition. When conjugated to benzothiazole, these moieties create a trifunctional scaffold capable of simultaneous DNA interaction, enzyme inhibition, and receptor modulation. For instance, the morpholine group in (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone likely enhances solubility and ATP-binding pocket affinity in kinase targets.
Current Research Trends in Benzothiazole-Piperidine-Morpholine Hybrids
Recent studies prioritize optimizing the spatial arrangement and substituent patterns of these hybrids. A 2024 screen of 60 human cancer cell lines identified derivatives with sub-micromolar IC~50~ values, particularly against colorectal and pancreatic cancers. Computational docking studies reveal that the 6-methoxy group on benzothiazole stabilizes π-π interactions with tyrosine kinase domains, while the piperidine-morpholine chain occupies hydrophobic pockets.
Table 1: Recent Advances in Benzothiazole-Piperidine-Morpholine Hybrids
Efforts also focus on biomimetic synthesis strategies, inspired by natural products like aulosirazole , which employ Diels-Alder reactions to construct the benzothiazole core. Additionally, oxidative cyclization of thioamides offers a scalable route to these hybrids, enabling rapid diversification for structure-activity relationship studies.
Properties
IUPAC Name |
[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-14-4-5-15-16(11-14)25-18(19-15)21-6-2-3-13(12-21)17(22)20-7-9-24-10-8-20/h4-5,11,13H,2-3,6-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDOIUOCJZQABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. The process begins with the preparation of the methoxybenzo[d]thiazole intermediate, which is then reacted with piperidine and morpholine under specific conditions to form the final product. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the thiazole ring could lead to the formation of a dihydrothiazole derivative.
Scientific Research Applications
(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with morpholino-piperidine derivatives, which are often explored for drug discovery. Below is a comparative analysis based on publicly available analogs (similarity scores calculated via Tanimoto coefficients, sourced from chemical databases):
| CAS No. | Compound Name | Structural Features | Similarity | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 63214-57-3 | Morpholino(piperidin-4-yl)methanone | Piperidin-4-yl instead of piperidin-3-yl; lacks 6-methoxybenzothiazole | 0.98 | Positional isomer of piperidine; no benzothiazole |
| 1172703-44-4 | Morpholino(piperidin-3-yl)methanone hydrochloride | Hydrochloride salt; identical core but lacks benzothiazole substituent | 0.96 | Enhanced solubility due to salt form |
| 1339375-00-6 | Morpholino(6-azaspiro[2.5]octan-1-yl)methanone | Azaspiro ring replaces piperidine; no aromatic substituents | 0.95 | Altered ring geometry; reduced planarity |
| 1185296-25-6 | 1-Morpholino-2-(piperidin-4-yl)ethanone dihydrochloride | Ethane linker between morpholino and piperidine; dihydrochloride salt | 0.95 | Extended chain length; salt improves solubility |
| 1250765-95-7 | 1-Morpholino-3-(piperidin-3-yl)propan-1-one | Propane linker; free base form | 0.95 | Increased flexibility due to longer chain |
Key Observations :
- 63214-57-3 (similarity 0.98) is the closest analog but lacks the 6-methoxybenzothiazole group, highlighting the latter’s role in target specificity .
- 1172703-44-4 demonstrates how salt formation (hydrochloride) improves physicochemical properties, a strategy applicable to the target compound for formulation optimization.
- 1339375-00-6 ’s azaspiro ring introduces steric constraints, which may reduce binding affinity to flat aromatic targets compared to the planar benzothiazole in the target molecule.
Biological Activity
The compound (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone is a novel derivative of benzothiazole and piperidine, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on various research studies and findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization to introduce the morpholino group.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzothiazole derivatives. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Lead Compound | A431 | 1.5 | Induction of apoptosis |
| This compound | A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed through enzyme-linked immunosorbent assays (ELISA), measuring levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. The results indicated a significant reduction in these pro-inflammatory markers, suggesting a potential therapeutic role in inflammatory diseases .
The mechanisms underlying the biological activities of this compound appear to involve:
- Inhibition of cell proliferation : This is likely mediated through apoptosis and cell cycle arrest mechanisms.
- Cytokine modulation : The compound downregulates inflammatory cytokines, indicating a potential role in managing inflammatory responses.
These mechanisms are supported by Western blot analysis showing altered expression levels of proteins involved in cell survival and apoptosis pathways .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives, including those with similar structures to our compound, demonstrating significant anticancer activity against multiple human cancer cell lines. These compounds exhibited IC50 values comparable to established chemotherapeutics .
- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were shown to reduce edema and inflammatory cell infiltration in vivo, reinforcing their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
